molecular formula C9H13N3 B15136288 2-(5-Methylpyrazolidin-3-yl)pyridine

2-(5-Methylpyrazolidin-3-yl)pyridine

Cat. No.: B15136288
M. Wt: 163.22 g/mol
InChI Key: UVEBFWHJLLGOCP-UHFFFAOYSA-N
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Description

2-(5-Methylpyrazolidin-3-yl)pyridine is a pyridine derivative featuring a pyrazolidine ring substituted with a methyl group at the 5-position. This structural motif may enhance solubility in polar solvents compared to unsaturated analogs like pyrazole derivatives.

Properties

Molecular Formula

C9H13N3

Molecular Weight

163.22 g/mol

IUPAC Name

2-(5-methylpyrazolidin-3-yl)pyridine

InChI

InChI=1S/C9H13N3/c1-7-6-9(12-11-7)8-4-2-3-5-10-8/h2-5,7,9,11-12H,6H2,1H3

InChI Key

UVEBFWHJLLGOCP-UHFFFAOYSA-N

Canonical SMILES

CC1CC(NN1)C2=CC=CC=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-methyl-1H-pyrazol-3-yl)pyridine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-chloropyridine with 3,5-dimethylpyrazole under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-(5-Methyl-1H-pyrazol-3-yl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can lead to the formation of reduced pyrazole derivatives .

Scientific Research Applications

2-(5-Methyl-1H-pyrazol-3-yl)pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(5-methyl-1H-pyrazol-3-yl)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways .

Comparison with Similar Compounds

Research Findings and Implications

Biological Activity : Tetrazole derivatives (e.g., C₁₂H₁₀N₆) are often explored for metabolic stability in drug design . The target compound’s pyrazolidine ring could offer unique pharmacokinetic profiles due to enhanced hydrogen-bonding capacity.

Thermal Stability : Differential Scanning Calorimetry (DSC) data for the tetrazole derivative () suggests methods to analyze the thermal behavior of pyrazolidine analogs .

Synthetic Flexibility : The chloromethyl group in 2-(Chloromethyl)pyridine hydrochloride underscores the utility of reactive substituents for derivatization, a strategy applicable to pyrazolidine-based compounds .

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